Vildagliptin Lactam

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

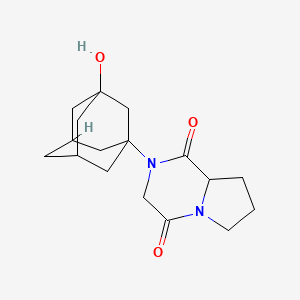

Vildagliptin Lactam is a derivative of Vildagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This compound retains the core structure of Vildagliptin but incorporates a lactam ring, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin Lactam typically involves the cyclization of Vildagliptin or its intermediates to form the lactam ring. One common method starts with the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to form an intermediate, which is then further reacted to form the lactam structure . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the successful formation of the lactam ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin Lactam undergoes various chemical reactions, including:

Hydrolysis: The nitrile group in this compound can undergo hydrolysis to form an amide and then a carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different metabolites.

Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, and various oxidized or reduced derivatives. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

Vildagliptin Lactam has several scientific research applications, including:

Mechanism of Action

Vildagliptin Lactam exerts its effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) upon their release from intestinal cells . By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which promote insulin secretion and regulate blood glucose levels . This mechanism helps improve glycemic control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vildagliptin Lactam include other DPP-4 inhibitors such as:

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison

Compared to these similar compounds, this compound may offer unique advantages in terms of its chemical stability and biological activity due to the presence of the lactam ring . While all DPP-4 inhibitors share a common mechanism of action, the specific structural differences can influence their pharmacokinetics, efficacy, and safety profiles .

Biological Activity

Vildagliptin Lactam is a derivative of Vildagliptin, primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound has garnered attention due to its significant biological activity in the management of type 2 diabetes mellitus (T2DM) and potential implications for cardiovascular health and weight management.

This compound functions by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones. These hormones are essential for glucose metabolism as they enhance insulin secretion and suppress glucagon secretion in a glucose-dependent manner. This mechanism is crucial for achieving glycemic control in diabetic patients, making this compound an effective therapeutic option.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other DPP-4 inhibitors:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Vildagliptin | β-lactam | DPP-4 inhibition | High selectivity for DPP-4 |

| Sitagliptin | β-lactam | DPP-4 inhibition | Longer half-life |

| Saxagliptin | β-lactam | DPP-4 inhibition | Active metabolite with extended action |

| Linagliptin | β-lactam | DPP-4 inhibition | No renal dose adjustment required |

| Alogliptin | β-lactam | DPP-4 inhibition | Lower risk of drug interactions |

This compound's high selectivity and efficacy distinguish it from other similar compounds, making it particularly valuable in clinical settings.

Clinical Efficacy

A pooled analysis of clinical studies demonstrated that Vildagliptin, particularly when combined with metformin, effectively reduces HbA1c levels in patients with T2DM. In a study involving 4303 patients, 58.94% achieved an HbA1c target of ≤7.0% after 24 weeks of treatment. The mean reduction in HbA1c was significant, indicating robust glycemic control .

Case Study: Efficacy in Korean Patients

In a specific observational study involving Korean patients, the combination of Vildagliptin and metformin resulted in a reduction from an average HbA1c level of 8.0% to 7.0% over 24 weeks. The study highlighted that patients with baseline HbA1c levels <7.5% had a higher success rate in achieving glycemic targets compared to those with higher baseline levels .

Safety Profile

The safety profile of this compound has been assessed in various studies, indicating that it does not present significant risks of hypoglycemia when used alone or in combination with other antidiabetic medications. Furthermore, it has shown weight neutrality, which is beneficial for patients concerned about weight gain associated with diabetes treatments .

Research Findings on Additional Benefits

Recent studies have explored the potential cardiovascular benefits associated with this compound use. The compound has been linked to improvements in endothelial function and reductions in inflammatory markers, suggesting that its therapeutic effects may extend beyond glycemic control. Additionally, investigations into its antibacterial properties have shown that when conjugated with silver nanoparticles, Vildagliptin exhibits enhanced bactericidal effects against various pathogens, including E. coli and MRSA .

Properties

Molecular Formula |

C17H24N2O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2 |

InChI Key |

XPKCFFJRILBMTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.